An In-depth Technical Guide to the Synthesis of 5,10,15,20-Tetrakis(4-fluorophenyl)-21,22-dihydroporphyrin
An In-depth Technical Guide to the Synthesis of 5,10,15,20-Tetrakis(4-fluorophenyl)-21,22-dihydroporphyrin
This guide provides a comprehensive and technically detailed protocol for the synthesis of 5,10,15,20-Tetrakis(4-fluorophenyl)-21,22-dihydroporphyrin, a fluorinated chlorin of significant interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a robust framework for the successful synthesis and characterization of this valuable compound.
Introduction: The Significance of Fluorinated Chlorins
Chlorins, which are dihydroporphyrins, represent a critical class of photosensitizers due to their strong absorption in the red region of the electromagnetic spectrum, a property that allows for deeper tissue penetration of light in photodynamic therapy (PDT). The introduction of fluorine atoms to the chlorin macrocycle can significantly enhance its photophysical and biological properties. Fluorination is known to increase intersystem crossing rates, leading to higher quantum yields of singlet oxygen, the primary cytotoxic agent in PDT. Furthermore, the lipophilicity imparted by fluorine can improve cellular uptake and alter the pharmacokinetic profile of the photosensitizer.
The target molecule, 5,10,15,20-Tetrakis(4-fluorophenyl)-21,22-dihydroporphyrin, combines the advantageous properties of the chlorin core with the electronic effects of four fluorophenyl substituents. This strategic fluorination is anticipated to enhance its efficacy as a photosensitizer, making it a promising candidate for applications in PDT and other light-based therapies. The synthesis of this compound is a two-step process, beginning with the formation of the corresponding porphyrin, followed by a selective reduction to the chlorin.
Synthetic Strategy: A Two-Step Approach
The synthesis of 5,10,15,20-Tetrakis(4-fluorophenyl)-21,22-dihydroporphyrin is achieved through a well-established two-step process:
-
Lindsey Synthesis of the Porphyrin Precursor: The first step involves the synthesis of 5,10,15,20-Tetrakis(4-fluorophenyl)porphyrin via the Lindsey condensation of 4-fluorobenzaldehyde and pyrrole. This method is favored for its relatively mild reaction conditions and improved yields compared to earlier porphyrin synthesis methods. The reaction proceeds through the acid-catalyzed condensation of the aldehyde and pyrrole to form a porphyrinogen intermediate, which is subsequently oxidized to the stable porphyrin.
-
Diimide Reduction to the Chlorin: The second step is the selective reduction of one of the pyrrolic double bonds of the porphyrin macrocycle to yield the desired chlorin. The diimide reduction, using p-toluenesulfonylhydrazide as the diimide source, is a highly effective and versatile method for this transformation. Careful control of the reaction conditions is crucial to prevent over-reduction to the corresponding bacteriochlorin.
Figure 1: Overall workflow for the synthesis of the target chlorin.
Part 1: Synthesis of 5,10,15,20-Tetrakis(4-fluorophenyl)porphyrin
This section provides a detailed protocol for the Lindsey synthesis of the porphyrin precursor.
Reaction Mechanism
The Lindsey synthesis proceeds via an acid-catalyzed electrophilic substitution of pyrrole with the protonated aldehyde. This is followed by a series of condensation reactions to form a linear tetrapyrrolic species (bilane), which then cyclizes to the porphyrinogen. The porphyrinogen is a colorless and unstable intermediate that is readily oxidized to the highly conjugated and intensely colored porphyrin.
Figure 2: Simplified mechanism of the Lindsey porphyrin synthesis.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.24 g | 10 |
| Pyrrole (freshly distilled) | C₄H₅N | 67.09 | 0.67 g (0.70 mL) | 10 |
| Dichloromethane (DCM), dry | CH₂Cl₂ | 84.93 | 1 L | - |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | 0.77 mL | 10 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.00 | 2.27 g | 10 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2 mL | - |
| Silica Gel (for column chromatography) | SiO₂ | - | As needed | - |
Procedure
-
To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1 L of dry dichloromethane (DCM).
-
Add 4-fluorobenzaldehyde (1.24 g, 10 mmol) and freshly distilled pyrrole (0.70 mL, 10 mmol) to the DCM.
-
Stir the solution under a nitrogen atmosphere for 10 minutes to ensure complete mixing.
-
Add trifluoroacetic acid (0.77 mL, 10 mmol) dropwise to the solution. The color of the solution will gradually darken.
-
Stir the reaction mixture at room temperature for 2 hours in the dark.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.27 g, 10 mmol) to the reaction mixture.
-
Continue stirring at room temperature for an additional 1 hour. The solution will turn a deep purple color.
-
Neutralize the reaction mixture by adding triethylamine (2 mL).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent. The first major purple band is the desired porphyrin.
-
Collect the purple fraction and evaporate the solvent to dryness to yield 5,10,15,20-Tetrakis(4-fluorophenyl)porphyrin as a purple solid.
Expected Yield: 20-30%
Characterization of the Porphyrin Precursor
-
UV-Vis (in CH₂Cl₂): The electronic absorption spectrum should exhibit a strong Soret band around 419 nm and four weaker Q-bands in the region of 500-700 nm.
-
¹H NMR (in CDCl₃): Expect a singlet for the β-pyrrolic protons around 8.9 ppm, doublets for the ortho and meta protons of the fluorophenyl groups in the aromatic region (typically 7.3-8.2 ppm), and a broad singlet for the inner N-H protons in the upfield region (around -2.8 ppm).
-
¹⁹F NMR (in CDCl₃): A single resonance is expected for the fluorine atoms on the phenyl rings.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.
Part 2: Synthesis of 5,10,15,20-Tetrakis(4-fluorophenyl)-21,22-dihydroporphyrin
This section details the selective reduction of the porphyrin precursor to the target chlorin.
Reaction Mechanism
The diimide reduction proceeds through the in situ generation of diimide (N₂H₂) from the thermal decomposition of p-toluenesulfonylhydrazide. The highly reactive cis-diimide then undergoes a concerted syn-addition of two hydrogen atoms across one of the peripheral double bonds of the porphyrin macrocycle. This stereospecific addition results in the formation of the chlorin.
Figure 3: Simplified mechanism of the diimide reduction of a porphyrin.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 5,10,15,20-Tetrakis(4-fluorophenyl)porphyrin | C₄₄H₂₄F₄N₄ | 688.68 | 100 mg | 0.145 |
| p-Toluenesulfonylhydrazide | C₇H₁₀N₂O₂S | 186.23 | 1.35 g | 7.25 |
| Pyridine (dry) | C₅H₅N | 79.10 | 20 mL | - |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 500 mg | 3.62 |
| Silica Gel (for column chromatography) | SiO₂ | - | As needed | - |
Procedure
-
To a 50 mL round-bottom flask, add 5,10,15,20-Tetrakis(4-fluorophenyl)porphyrin (100 mg, 0.145 mmol), p-toluenesulfonylhydrazide (1.35 g, 7.25 mmol), and anhydrous potassium carbonate (500 mg, 3.62 mmol).
-
Add dry pyridine (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 115 °C) with stirring under a nitrogen atmosphere.
-
Monitor the progress of the reaction by UV-Vis spectroscopy. The Soret band of the porphyrin at ~419 nm will decrease, while a new, more intense band for the chlorin will appear around 650 nm. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel. Elute with a mixture of hexane and dichloromethane (e.g., 1:1 v/v), gradually increasing the polarity with dichloromethane. The green chlorin band will elute after any unreacted purple porphyrin.
-
Collect the green fraction and evaporate the solvent to dryness to obtain 5,10,15,20-Tetrakis(4-fluorophenyl)-21,22-dihydroporphyrin as a green solid.
Expected Yield: 50-70%
Characterization and Validation
Thorough characterization of the final product is essential to confirm its identity and purity.
Spectroscopic Data
-
UV-Vis (in CH₂Cl₂): The electronic absorption spectrum of the chlorin is distinct from that of the porphyrin. Expect an intense Soret band around 415 nm and a characteristic, intense Q-band in the red region of the spectrum, typically around 650 nm.
-
¹H NMR (in CDCl₃): The ¹H NMR spectrum will show significant changes upon reduction. The β-pyrrolic protons will no longer be equivalent. Expect signals for the protons on the reduced pyrroline ring to be shifted upfield (around 4.0-4.5 ppm). The remaining β-pyrrolic protons will appear as distinct signals in the aromatic region. The inner N-H protons will also be shifted.
-
¹⁹F NMR (in CDCl₃): A single resonance is expected for the four equivalent fluorophenyl groups.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the addition of two hydrogen atoms to the porphyrin precursor.
Applications and Future Directions
Fluorinated chlorins such as 5,10,15,20-Tetrakis(4-fluorophenyl)-21,22-dihydroporphyrin are of significant interest for a range of applications, particularly in the field of medicine. Their strong absorbance in the therapeutic window makes them excellent candidates for photodynamic therapy (PDT) for the treatment of various cancers and other diseases.[1][2] The presence of fluorine can also be exploited for ¹⁹F magnetic resonance imaging (MRI), opening up possibilities for theranostic applications. Furthermore, these compounds have potential uses in boron neutron capture therapy (BNCT) when functionalized with boron clusters.[1][3]
The synthetic protocols detailed in this guide provide a reliable pathway to access this promising class of molecules, enabling further investigation into their photophysical properties, biological activity, and potential as next-generation photosensitizers.
References
-
Kawai, H., et al. (2015). Tetrakis(p-carboranylthio-tetrafluorophenyl)chlorin (TPFC): Application for photodynamic therapy and boron neutron capture therapy. Journal of Pharmaceutical Sciences, 104(3), 962-970. [Link]
-
Kawai, H., et al. (2015). Tetrakis(p-carboranylthio-tetrafluorophenyl)chlorin (TPFC): application for photodynamic therapy and boron neutron capture therapy. Journal of Pharmaceutical Sciences, 104(3), 962-970. [Link]
-
Cavaleiro, J. A. S., et al. (2009). Syntheses and Functionalizations of Porphyrin Macrocycles. PMC, 2009, 1-64. [Link]
-
Anderson, H. L., et al. (2010). Synthesis of Anthracene-Fused Porphyrins. [Link]
-
Pereira, M. M., et al. (2012). An insight into solvent-free diimide porphyrin reduction: a versatile approach for meso-aryl hydroporphyrin synthesis. Green Chemistry, 14(6), 1666-1672. [Link]
-
Nakajima, T., et al. (2015). Synthesis, Photophysical Properties, and Biological Evaluation of trans-Bisthioglycosylated Tetrakis(fluorophenyl)chlorin for Photodynamic Therapy. Journal of Medicinal Chemistry, 58(21), 8629-8640. [Link]
-
Friščić, T., et al. (2014). Two-step Mechanochemical Synthesis of Porphyrins. PMC, 2014, 1-7. [Link]
-
House, H. O. (2011). Reduction with Diimide. Organic Reactions, 1, 1-38. [Link]
-
Kawai, H., et al. (2015). Tetrakis(p-Carboranylthio-Tetrafluorophenyl)Chlorin (TPFC): Application for Photodynamic Therapy and Boron Neutron Capture Therapy. PMC, 2015, 1-10. [Link]
-
Vicente, M. G. H., et al. (2021). Chlorin Conjugates in Photodynamic Chemotherapy for Triple-Negative Breast Cancer. Molecules, 26(16), 4980. [Link]
-
Lindsey, J. S., et al. (2001). Investigation of porphyrin-forming reactions. Part 2. Examination of the reaction course in two-step, one-flask syntheses of meso-substituted porphyrins. Journal of the Chemical Society, Perkin Transactions 2, (5), 701-711. [Link]
-
van Tamelen, E. E., et al. (1961). SELECTIVITY AND MECHANISM OF DIIMIDE REDUCTIONS. Journal of the American Chemical Society, 83(20), 4295-4296. [Link]
-
Wikipedia. (n.d.). Reductions with diimide. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Koifman, O. I., et al. (2024). Peculiarities of the Diimide Reduction of Tetrakis(3-pyridyl)porphyrin. Macroheterocycles, 17(3), 190-196. [Link]
-
Kumar, S., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22568-22575. [Link]
-
da Silva, E. N., et al. (2021). Reduction of 5,10,15,20-tetrakis(3,4-dimethoxyphenyl)porphyrin to the corresponding chlorin and bacteriochlorin. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Giovannetti, R. (2012). Synthesis of 5,10,15,20-tetraphenyl porphyrin. ResearchGate. [Link]
-
Espitia-Almeida, F., et al. (2023). Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria. International Journal of Molecular Sciences, 24(15), 12109. [Link]
-
PubChem. (n.d.). 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin. PubChem. Retrieved January 20, 2026, from [Link]
-
Bradley, M., et al. (2021). 5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation. Chemistry – A European Journal, 27(48), 12345-12351. [Link]
-
Rumyantseva, V. D., et al. (2013). Improved method of 5,10,15.20-tetrakis(4-hydroxyphenyl)porphyrins synthesis. ResearchGate. [Link]
-
Gaina, L., et al. (2022). Target Prediction of 5,10,15,20-Tetrakis(4'-Sulfonatophenyl)-Porphyrin Using Molecular Docking. Semantic Scholar. [https://www.semanticscholar.org/paper/Target-Prediction-of-5%2C10%2C15%2C20-Tetrakis(4'-Porphyrin-Gaina-Doru/5e63073932a9e598f3b26c7155e7141505c249a5]([Link]
-
Zhang, Y., et al. (2016). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. MDPI. [Link]
-
Rumyantseva, V. D., Gorshkova, A. S., & Mironov, A. F. (2013). Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)- porphyrins Synthesis. Macroheterocycles, 6(2), 159-162. [Link]
-
Espitia-Almeida, F., et al. (2022). Photophysical characterization and in vitro anti-leishmanial effect of 5,10,15,20-tetrakis(4-fluorophenyl) porphyrin and the metal (Zn(II), Sn(IV), Mn(III) and V(IV)) derivatives. ResearchGate. [Link]
-
Neves, M. G. P. M. S., et al. (2016). 1 H NMR spectra of: (A) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (1) (B) hybrid compound (1a) in DMSO. ResearchGate. [Link]
-
Fondren, L. D., et al. (2018). Copper 5,10,15,20-Tetrakis-(3,4-dibenzyloxyphenyl)porphyrin. MDPI. [Link]
-
Natarajan, K., et al. (2014). Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 341-346. [Link]
-
Kim, J., et al. (2022). 1 H NMR spectra of 5,10,15,20-tetrakis(4′-propargyloxyphenyl)-porphyrin. ResearchGate. [Link]
-
Schmidt, E., et al. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. eScholarship.org. [Link]
Sources
- 1. 5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
